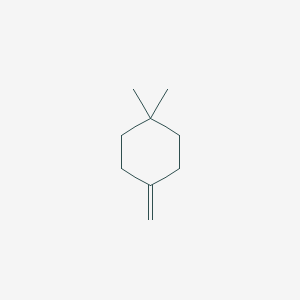

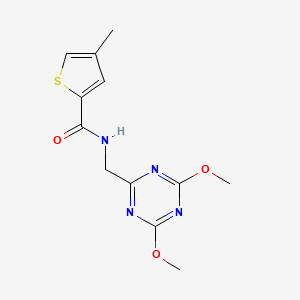

![molecular formula C18H16ClF4N3O B2876801 2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide CAS No. 1421585-44-5](/img/structure/B2876801.png)

2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a member of the class of sulfamides . It is a complex organic molecule with multiple functional groups, including a trifluoromethyl group, a tetrahydroquinazolin group, and a benzamide group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between substituted anilines and oxazinones . For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one can be heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group, tetrahydroquinazolin group, and benzamide group contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that fluoro and trifluoromethyl derivatives, like the chemical , show significant antimicrobial activity. These compounds are particularly active against fungi and Gram-positive microorganisms. Some derivatives also exhibit activity against Gram-negative strains, suggesting potential applications in addressing various microbial infections (Carmellino et al., 1994).

Imaging and Diagnostic Applications

Fluorine-containing benzamide analogs have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is particularly relevant in oncology for the diagnosis and monitoring of cancer (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, can be synthesized through reactions involving compounds similar to the subject chemical. These reactions are pivotal for creating various drugs and agricultural chemicals (Wu et al., 2017).

Novel Hybrid Pharmaceuticals

The compound has potential for use in synthesizing novel pharmaceuticals. For instance, combining it with other pharmacophores has led to the creation of new antimicrobial agents, highlighting its versatility in drug synthesis (Desai et al., 2013).

Analgesic Applications

Compounds with a structural similarity to the subject chemical have been shown to possess analgesic properties. This suggests potential applications in pain management and the development of new analgesic drugs (Saad et al., 2011).

Antibacterial Quinolones

The structural framework of the compound lends itself to the synthesis of quinolones, a class of antibacterial agents. This has implications for developing new antibiotics to combat resistant bacterial strains (Cooper et al., 1990).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds work by inhibiting certain enzymes. For example, Saflufenacil, a similar compound, works by inhibiting protoporphyrinogen IX oxidase, preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF4N3O/c19-13-9-10(20)5-6-11(13)17(27)24-8-7-15-25-14-4-2-1-3-12(14)16(26-15)18(21,22)23/h5-6,9H,1-4,7-8H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJKKIPOZLYUSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

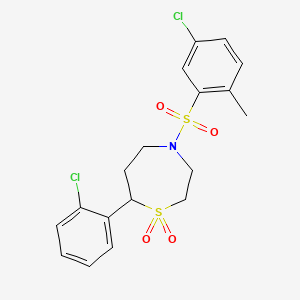

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)

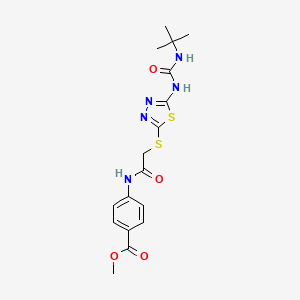

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)